N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide
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Overview
Description
N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene carboxamide moiety, a thiazole ring, and a pyrrolidinylsulfonylphenyl group. The combination of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a 2-aminothiazole derivative with ethyl cyanoacetate under heating conditions.
Introduction of the Pyrrolidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring with pyrrolidine, followed by coupling with the thiazole intermediate.
Coupling with Naphthalene Carboxamide: The final step involves the coupling of the thiazole intermediate with naphthalene-1-carboxylic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halides (e.g., bromine, chlorine) or amines (e.g., methylamine) can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Thiosemicarbazone NSC73306: A compound known for its selective toxicity against multidrug-resistant cells.
Uniqueness
N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene carboxamide moiety, a thiazole ring, and a pyrrolidinylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C24H21N3O3S2 |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3S2/c28-23(21-9-5-7-17-6-1-2-8-20(17)21)26-24-25-22(16-31-24)18-10-12-19(13-11-18)32(29,30)27-14-3-4-15-27/h1-2,5-13,16H,3-4,14-15H2,(H,25,26,28) |
InChI Key |
KJPTTWYGYNMRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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